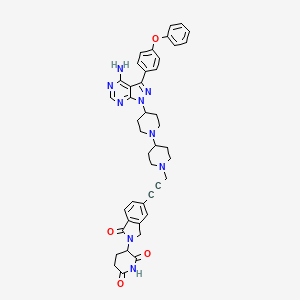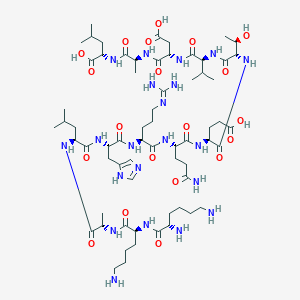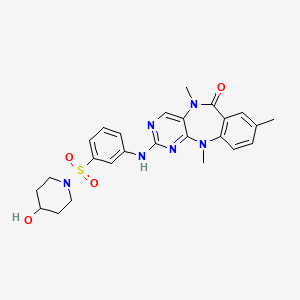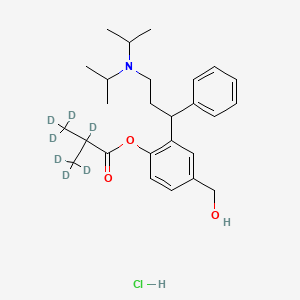
Ac-EEVVAC-pNA
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ac-EEVVAC-pNA is a chromogenic substrate used in continuous spectrophotometric assays of the hepatitis C virus NS3 protease. The sequence EEVVAC is derived from the 5A-5B cleavage junction of the hepatitis C virus polyprotein . This compound is primarily used in scientific research to study the activity of the hepatitis C virus NS3 protease.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Ac-EEVVAC-pNA is synthesized through solid-phase peptide synthesis. The sequence EEVVAC is assembled on a solid support, and the chromogenic group p-nitroaniline (pNA) is attached at the C-terminus. The peptide is then cleaved from the solid support and purified .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale solid-phase peptide synthesis, followed by purification using high-performance liquid chromatography (HPLC) to ensure high purity .
Analyse Des Réactions Chimiques
Types of Reactions: Ac-EEVVAC-pNA primarily undergoes hydrolysis reactions when acted upon by the hepatitis C virus NS3 protease. The protease cleaves the peptide bond between the amino acids in the sequence, releasing the chromogenic group p-nitroaniline, which can be detected spectrophotometrically .
Common Reagents and Conditions: The hydrolysis reaction typically requires the presence of the hepatitis C virus NS3 protease and is conducted under physiological conditions (pH 7.4, 37°C). The reaction buffer often contains Tris-HCl, NaCl, and glycerol to maintain enzyme stability .
Major Products Formed: The major product formed from the hydrolysis of this compound is p-nitroaniline, which exhibits a yellow color and can be quantified spectrophotometrically at 405 nm .
Applications De Recherche Scientifique
Ac-EEVVAC-pNA is widely used in scientific research to study the activity of the hepatitis C virus NS3 protease. This enzyme is crucial for the replication of the hepatitis C virus, and inhibitors of this protease are potential therapeutic agents for treating hepatitis C infection . The chromogenic substrate this compound allows researchers to measure the protease activity in real-time, facilitating the screening of potential inhibitors .
Mécanisme D'action
Ac-EEVVAC-pNA functions as a substrate for the hepatitis C virus NS3 protease. The enzyme recognizes the EEVVAC sequence and cleaves the peptide bond, releasing p-nitroaniline. This cleavage event can be monitored spectrophotometrically, providing a measure of the enzyme’s activity .
Comparaison Avec Des Composés Similaires
Similar Compounds:
- Ac-DEVD-pNA: A chromogenic substrate for caspase-3, used in apoptosis research.
- Ac-YVAD-pNA: A chromogenic substrate for caspase-1, used in inflammation research.
- Ac-IETD-pNA: A chromogenic substrate for caspase-8, used in apoptosis research .
Uniqueness: Ac-EEVVAC-pNA is unique in its specificity for the hepatitis C virus NS3 protease, making it an essential tool for studying this enzyme’s activity and screening potential inhibitors. Its sequence is derived from the natural cleavage site within the hepatitis C virus polyprotein, ensuring high specificity and relevance to the viral replication process .
Propriétés
Formule moléculaire |
C34H50N8O13S |
|---|---|
Poids moléculaire |
810.9 g/mol |
Nom IUPAC |
(4S)-4-acetamido-5-[[(2S)-4-carboxy-1-[[(2S)-3-methyl-1-[[(2S)-3-methyl-1-[[(2S)-1-[[(2R)-1-(4-nitroanilino)-1-oxo-3-sulfanylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxobutan-2-yl]amino]-1-oxobutan-2-yl]amino]-1-oxobutan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C34H50N8O13S/c1-16(2)27(33(52)35-18(5)29(48)39-24(15-56)32(51)37-20-7-9-21(10-8-20)42(54)55)41-34(53)28(17(3)4)40-31(50)23(12-14-26(46)47)38-30(49)22(36-19(6)43)11-13-25(44)45/h7-10,16-18,22-24,27-28,56H,11-15H2,1-6H3,(H,35,52)(H,36,43)(H,37,51)(H,38,49)(H,39,48)(H,40,50)(H,41,53)(H,44,45)(H,46,47)/t18-,22-,23-,24-,27-,28-/m0/s1 |
Clé InChI |
CXUUUZFVYSBDCT-YNTMFAKQSA-N |
SMILES isomérique |
C[C@@H](C(=O)N[C@@H](CS)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)C |
SMILES canonique |
CC(C)C(C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(CS)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-amino-1-[(2R,3R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B12401292.png)



![5-[4-[4-[4-amino-5-[4-[(5-tert-butyl-1,2-oxazol-3-yl)carbamoylamino]phenyl]pyrrolo[2,3-d]pyrimidin-7-yl]butyl]triazol-1-yl]-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]pentanamide](/img/structure/B12401325.png)






